REACTION_CXSMILES
|
C(O[CH2:5][CH:6]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)(=O)C.CC(C)([O-])C.[K+].Cl>CCOCC>[CH2:5]=[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]2[C:18]1=[CH:17][CH:16]=[CH:15][CH:14]=2 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
petroleum ether
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the product extracted into Et2O (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic portions were dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed via rotary evaporation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2=CC=CC=C2C3=CC=CC=C13
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |